(5-Methyl-1,2-oxazol-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is a complex organic compound with a unique structure that combines an isoxazole ring with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone typically involves multiple steps. One common approach is the cyclization of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of isoxazole derivatives . The reaction conditions often include the use of hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine moiety allows for substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the treatment of neurological disorders .
Medicine
In medicine, (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of diseases such as cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of (5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. The isoxazole ring and piperazine moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone: This compound has a similar structure but with a propyl group instead of a methylsulfonyl group.
(5-Methyl-3-isoxazolyl)methanamine: This compound lacks the piperazine moiety and has different chemical properties.
Uniqueness
(5-Methyl-3-isoxazolyl)[4-(methylsulfonyl)piperazino]methanone is unique due to its combination of an isoxazole ring and a piperazine moiety with a methylsulfonyl group. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H15N3O4S/c1-8-7-9(11-17-8)10(14)12-3-5-13(6-4-12)18(2,15)16/h7H,3-6H2,1-2H3 |
InChI Key |
QKYIWLYYYIBQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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